2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine
Overview
Description
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine (2-BTP) is a heterocyclic compound belonging to the oxazolo[4,5-c]pyridine family. It is a versatile compound with a wide range of applications in medicinal chemistry and biological research. 2-BTP has been studied for its potential use as a therapeutic agent for a variety of diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, 2-BTP has also been studied for its potential use as a pesticide, as a catalyst for organic synthesis, and as a reagent for drug synthesis.
Scientific Research Applications
Antimicrobial Agents
This compound has been utilized in the synthesis of novel biologically active pyridine derivatives. These derivatives have been tested and shown to possess antimicrobial properties, particularly against microbial strains like E. coli, B. mycoides, and C. albicans. The structure-activity relationship (SAR) studies suggest that these compounds could serve as potent antimicrobial agents .
Organic Electronics
In the field of organic electronics, derivatives of this compound have been incorporated into copolymers. These copolymers exhibit promising optical properties for use in devices like polymer light-emitting diodes (PLEDs), polymer solar cells (PSCs), and organic field-effect transistors (OFETs). The bulky naphthyl group in the structure enhances solubility and heat resistance, which are crucial for electronic applications .
Luminescent Materials
The compound’s derivatives have been used to create cyclometalated complexes that exhibit luminescence. These complexes show emission peaks in the visible spectrum when exposed to UV light, making them suitable for applications in luminescent materials and potentially in display technologies .
Pharmaceutical Intermediates
As an important raw material and intermediate, this compound finds applications in the pharmaceutical industry. It is involved in the synthesis of various drugs, where its structural framework is integral to the medicinal properties of the end products .
Agrochemicals
The compound’s derivatives serve as intermediates in the production of agrochemicals. These derivatives can be tailored to produce compounds that protect crops from pests and diseases, contributing to agricultural productivity .
Dyestuff Industry
In the dyestuff industry, the compound is used as an intermediate in the synthesis of dyes. Its structural properties allow for the creation of dyes with specific color properties and stability, which are used in textiles and other materials .
Coupling Reactions
This compound has been applied in coupling reactions, particularly in the synthesis of aryl chlorides containing hydroxymethyl groups. These reactions are fundamental in creating complex organic molecules for various chemical applications .
Pesticidal Research
Derivatives of this compound have been designed and synthesized for pesticidal research. The aim is to find lead compounds with high activity against pests, contributing to the development of new pesticides .
properties
IUPAC Name |
2-(4-bromophenyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-4,14H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWNEELMSUHJGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1OC(=N2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679985 | |
Record name | 2-(4-Bromophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885272-77-5 | |
Record name | 2-(4-Bromophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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